molecular formula C11H11NO B12125750 Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Cat. No.: B12125750
M. Wt: 173.21 g/mol
InChI Key: IUMDHFIAFFWXJX-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-methyl-1H-indol-5-yl)-: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an ethanone group attached to a 3-methyl-1H-indol-5-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethanone, 1-(3-methyl-1H-indol-5-yl)-, typically involves the reaction of indole with various reagents under specific conditions. One common method involves the reaction of indole with acetyl chloride in the presence of a base such as pyridine . Another method includes the use of Friedel-Crafts acylation, where indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

  • Ethanone, 1-(1H-indol-3-yl)-
  • 1-(1-methyl-1H-indol-3-yl)-1-ethanone
  • 1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone

Comparison: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Biological Activity

Ethanone, 1-(3-methyl-1H-indol-5-yl)-, also known as 1-(3-methyl-1H-indole-5-yl)ethanone, is a compound belonging to the indole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(3-methyl-1H-indol-5-yl)- has the following chemical structure:

  • Molecular Formula : C11H11N
  • Molecular Weight : Approximately 173.21 g/mol
  • Chemical Structure : The compound features a methyl group on the nitrogen atom of the indole ring and an ethanone group at the 5-position of the indole structure.

Biological Activities

Research indicates that Ethanone, 1-(3-methyl-1H-indol-5-yl)- exhibits several notable biological activities:

1. Antimicrobial Properties

  • Studies have highlighted its potential as an antimicrobial agent. For instance, derivatives of this compound have shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .
  • The compound also demonstrated antifungal activity against Candida albicans with MIC values indicating moderate effectiveness .

2. Anticancer Activity

  • Ethanone derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Some compounds exhibited significant antiproliferative activities with IC50 values in the micromolar range (less than 10 μM), particularly against rapidly dividing cells .
  • The mechanism involves inhibition of cell proliferation through interaction with specific molecular targets, potentially including cytochrome P450 enzymes crucial for drug metabolism.

3. Enzyme Inhibition

  • The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases . One derivative showed a competitive inhibition pattern with an IC50 value of 29.46 µM for AChE .

Synthesis Methods

The synthesis of Ethanone, 1-(3-methyl-1H-indol-5-yl)- can be achieved through various organic reactions. For example:

  • Method : The reaction of 3-acetylindole with methyl iodide in DMF (Dimethylformamide) in the presence of potassium carbonate at elevated temperatures yields the desired compound .

Comparative Analysis

To understand the unique properties of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, it is useful to compare it with similar indole derivatives:

Compound NameStructureNotable Activity
Ethanone, 1-(1H-indol-3-yl)StructureAntimicrobial
1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanoneStructureAnticancer
Ethanone, 1-(1-methylindol-3-yl)StructureEnzyme inhibition

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of Ethanone, 1-(3-methyl-1H-indol-5-yl)-:

Case Study 1 : A study focused on the synthesis and biological evaluation of indole-based compounds demonstrated that derivatives exhibited significant antimicrobial properties against Gram-positive bacteria while being inactive against Gram-negative strains like E. coli .

Case Study 2 : Another research report highlighted how specific derivatives showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-methyl-1H-indol-5-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3

InChI Key

IUMDHFIAFFWXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)C

Origin of Product

United States

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